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Introduction
GW-870086 is a potent, topical anti-inflammatory steroid developed as a selective

glucocorticoid receptor (GR) agonist.[1][2][3] It was rationally designed to dissociate the anti-

inflammatory effects (transrepression) of glucocorticoids from their potential metabolic and

endocrine side effects, which are often linked to the transactivation of gene expression.[1][3][4]

This document provides a comprehensive technical overview of the discovery, synthesis,

mechanism of action, preclinical pharmacology, and clinical development of GW-870086,

intended for professionals in the field of drug discovery and development.

Discovery and Synthesis
The discovery of GW-870086 stemmed from a research program aimed at modifying the 17α

position of the steroid nucleus to generate molecules with a novel pharmacological profile that

retains potent anti-inflammatory activity.[1][3] GW-870086 is structurally a cyano- and

isopropyl-substituted derivative of the well-established synthetic corticosteroid, fluticasone

propionate.

While a detailed, step-by-step synthesis protocol for GW-870086 has not been publicly

disclosed, the general synthetic strategies for analogous fluticasone propionate derivatives

provide a likely pathway. This typically involves the oxidative cleavage of 21-hydroxypregnan-

20-ones to yield 17α-hydroxyandrostane-17β-carboxylic acid intermediates. These

intermediates then undergo acylation at the 17α position. The synthesis of carbothioates, a key

feature of fluticasone and its analogues, can be achieved through the reaction of the 17β-
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carboxylic acids with reagents such as dimethylthiocarbamoyl chloride followed by aminolysis,

or via carboxyl activation and subsequent reaction with hydrogen sulfide.

Note: A specific, detailed synthesis protocol for GW-870086 is not available in the peer-

reviewed literature or public databases.

Mechanism of Action
GW-870086 functions as a potent agonist of the glucocorticoid receptor.[1][2] Its defining

characteristic is the differential regulation of gene expression, favoring the transrepression

pathway over the transactivation pathway.
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Caption: Proposed signaling pathway of GW-870086.

GW-870086 demonstrates potent transrepression of pro-inflammatory genes, such as those

under the control of the transcription factor NF-κB, with efficacy comparable to conventional

glucocorticoids like fluticasone propionate.[1][2] Conversely, it exerts minimal influence on the

transactivation of other glucocorticoid-responsive genes, for instance, serum- and

glucocorticoid-inducible kinase (SGK).[1] This selective pharmacological profile is hypothesized
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to translate into a more favorable safety profile by minimizing the side effects associated with

broad-spectrum GR activation.

Preclinical Pharmacology
The preclinical assessment of GW-870086 encompassed a variety of in vitro and in vivo

studies to delineate its pharmacological characteristics.

In Vitro Activity
The in vitro potency and selectivity of GW-870086 were determined through a series of cell-

based assays.

Table 1: In Vitro Activity of GW-870086

Assay Cell Line Stimulus
Measured
Endpoint

pIC50 / pEC50

NF-κB Reporter

Gene Assay

A549 (human

lung carcinoma)
TNF-α

Luciferase

Activity
10.1[1][2]

IL-6 Release
A549 (human

lung carcinoma)
TNF-α

IL-6

Concentration
9.6[1][2]

IL-6 Release
MG63 (human

osteosarcoma)
IL-1β

IL-6

Concentration
10.2[1][2]

MMTV Reporter

Gene Assay

A549 (human

lung carcinoma)
Dexamethasone

Luciferase

Activity

No agonistic

effect[1][2]

Glucocorticoid

Receptor Binding
Isolated GR

Fluorescently

labeled

glucocorticoid

Displacement 8.2[2]

In Vivo Efficacy
In murine models of inflammation, GW-870086 exhibited anti-inflammatory efficacy on par with

fluticasone propionate.[1]
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Irritant-Induced Contact Dermatitis: In a mouse model of irritant-induced contact dermatitis,

topically applied GW-870086 demonstrated a dose-dependent reduction in inflammation that

was comparable to fluticasone propionate.[1]

Ovalbumin-Induced Allergic Inflammation: Similarly, in a mouse model of ovalbumin-induced

allergic inflammation, GW-870086 showed anti-inflammatory effects equivalent to those of

fluticasone propionate.[1]

Pharmacokinetics
Comprehensive preclinical pharmacokinetic data for GW-870086, including parameters such as

Cmax, Tmax, AUC, and half-life, have not been extensively published. However, the high

structural similarity to fluticasone propionate suggests a comparable pharmacokinetic profile,

which is characterized by properties suitable for topical administration to minimize systemic

exposure.[2]

Note: Detailed quantitative preclinical pharmacokinetic data for GW-870086 are not publicly

available.

Clinical Development
GW-870086, under the identifier GW870086X, progressed to clinical evaluation for the

treatment of mild-to-moderate asthma.

Phase II Clinical Trial (NCT00945932)
A randomized, placebo-controlled, two-way crossover clinical trial was performed to evaluate

the efficacy and safety of inhaled GW-870086 in individuals with mild-to-moderate asthma.[4]

Table 2: Summary of Clinical Trial NCT00945932
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Parameter Details

Trial Identifier NCT00945932

Phase II

Indication Mild-to-moderate asthma

Intervention
Inhaled GW-870086 (1 mg, once-daily) vs.

Placebo

Study Design
Randomized, placebo-controlled, two-way

crossover

Number of Participants 36

Primary Outcome
Change from baseline in Forced Expiratory

Volume in one second (FEV1)

Results: The trial did not meet its primary endpoint, showing no significant improvement in

FEV1 after 28 days of treatment with GW-870086 when compared to placebo.[4] The mean

difference in FEV1 on day 28 relative to placebo was -0.077 L (95% Confidence Interval:

-0.192, 0.038).[4] Furthermore, no significant differences were noted in secondary endpoints

such as peak expiratory flow rate or the use of rescue medication between the treatment and

placebo arms.[4] The investigators concluded that a once-daily 1 mg dose of inhaled GW-
870086 had suboptimal efficacy in this patient population.[4]

Structure-Activity Relationship (SAR)
The design of GW-870086 is a clear example of SAR-driven drug discovery in the

corticosteroid field. For topical steroids like fluticasone and its analogues, the presence of a

17α-ester group is critical for high potency. The 17-carbothioate moiety, in particular, has been

shown to confer exceptionally high topical anti-inflammatory activity. A key aspect of the SAR

for these compounds is the achievement of a high therapeutic index by designing molecules

that are potent at the site of application but are rapidly metabolized to inactive carboxylic acid

derivatives upon entering systemic circulation, thus minimizing systemic side effects. The

specific 17α-substituents in GW-870086 (cyano and isopropyl groups) were introduced to

modulate the interaction with the glucocorticoid receptor in a way that favors the conformational

changes leading to transrepression over those required for transactivation.
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Experimental Protocols
The following sections detail the methodologies for the principal assays used in the preclinical

characterization of GW-870086.

NF-κB Luciferase Reporter Gene Assay
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Start

Seed A549 cells stably expressing
NF-κB-luciferase reporter in 96-well plates

Incubate for 24 hours to allow cell adherence

Pre-treat cells with serial dilutions of
GW-870086 or vehicle control

Incubate for 1 hour

Stimulate with a pro-inflammatory agent
(e.g., TNF-α)

Incubate for 6 hours to allow
luciferase expression

Lyse cells and add luciferase substrate

Quantify luminescence using a luminometer

End
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Caption: A generalized workflow for the NF-κB Luciferase Reporter Gene Assay.
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Cell Culture and Seeding: A549 cells, which have been stably transfected with a plasmid

containing the firefly luciferase gene under the control of NF-κB response elements, are

seeded in 96-well plates and cultured overnight.

Compound Administration: Cells are pre-incubated with various concentrations of GW-
870086 or a vehicle control for 1 hour.

NF-κB Activation: The NF-κB signaling pathway is activated by adding a pro-inflammatory

stimulus, such as TNF-α, to the cell culture medium.

Incubation: The plates are incubated for a further 6 hours to facilitate the transcription and

translation of the luciferase reporter gene.

Signal Detection: A commercial luciferase assay reagent is added to each well to lyse the

cells and provide the necessary substrate for the luminescent reaction. The light output is

then measured with a luminometer.

Data Analysis: The luminescence data are normalized to controls, and dose-response curves

are generated to calculate the IC50 value, representing the concentration of GW-870086 that

inhibits 50% of the NF-κB-driven luciferase activity.

Cytokine Release Assay (IL-6)
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Start

Seed A549 cells in 96-well plates

Culture cells to confluency

Pre-treat cells with serial dilutions of
GW-870086 or vehicle control

Incubate for 1 hour

Stimulate with a pro-inflammatory agent
(e.g., TNF-α or IL-1β)

Incubate for 24 hours to allow
cytokine production and release

Collect cell culture supernatants

Quantify IL-6 concentration using ELISA

End
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Caption: A generalized workflow for a cytokine release assay.
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Cell Culture: A549 cells are cultured in 96-well plates until they reach confluency.

Compound Treatment: The confluent cell monolayers are pre-treated with varying

concentrations of GW-870086 for 1 hour.

Induction of Cytokine Release: Cells are stimulated with a pro-inflammatory cytokine, such

as TNF-α or IL-1β, to induce the synthesis and secretion of IL-6.

Incubation: The cells are incubated for 24 hours to allow for the accumulation of secreted IL-

6 in the culture medium.

Sample Collection: The cell culture supernatant is carefully collected from each well.

Quantification: The concentration of IL-6 in the collected supernatants is determined using a

commercially available ELISA kit, following the manufacturer's instructions.

Data Analysis: The percentage inhibition of IL-6 release is calculated for each concentration

of GW-870086 relative to the vehicle-treated control, and an IC50 value is determined.

Ovalbumin-Induced Allergic Inflammation in Mice
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Start

Systemic sensitization of mice with
intraperitoneal injections of

Ovalbumin (OVA) and an adjuvant (alum)

Induction of airway inflammation by
challenging mice with intranasal or

aerosolized OVA

Administration of GW-870086 or vehicle
(e.g., topically or systemically)

Evaluation of airway inflammation:
- Bronchoalveolar lavage (BAL) for cell counts

- Lung histology for inflammatory infiltrates
- Cytokine analysis of BAL fluid

End

Click to download full resolution via product page

Caption: A generalized workflow for a murine model of allergic inflammation.

Sensitization Phase: Mice are immunologically sensitized to the protein ovalbumin (OVA) by

administering intraperitoneal injections of OVA in conjunction with an adjuvant like aluminum

hydroxide. This is typically performed on multiple days, for example, on day 0 and day 14.

Challenge Phase: Following sensitization, an allergic inflammatory response is elicited in the

airways by challenging the mice with OVA, either through direct intranasal instillation or by
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exposure to an aerosol of OVA solution. The challenge is usually repeated over several

consecutive days (e.g., days 21 to 24).

Therapeutic Intervention: GW-870086 or a vehicle control is administered to the animals

before or during the challenge phase. The route of administration can be topical (e.g.,

intranasal) or systemic.

Evaluation of Efficacy: Twenty-four hours after the final OVA challenge, the extent of airway

inflammation is assessed. This involves multiple endpoints, including performing a

bronchoalveolar lavage (BAL) to determine the number and type of inflammatory cells

(particularly eosinophils) in the airways, histological analysis of lung tissue to visualize

inflammatory cell infiltration, and measurement of pro-inflammatory cytokine levels in the

BAL fluid.

Conclusion
GW-870086 is a selective glucocorticoid receptor agonist that was developed with the goal of

separating the anti-inflammatory effects of glucocorticoids from their side-effect profile. Its

design was based on the principle of favoring GR-mediated transrepression over

transactivation. While preclinical studies demonstrated potent anti-inflammatory activity

comparable to existing topical steroids, the subsequent Phase II clinical trial in patients with

mild-to-moderate asthma did not show a significant therapeutic benefit. Despite the outcome of

its clinical development for asthma, the scientific journey of GW-870086 has contributed

valuable knowledge to the field of selective GR modulation and serves as an important case

study in the ongoing effort to develop safer and more effective anti-inflammatory therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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